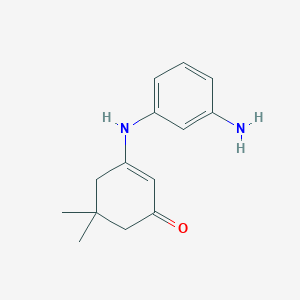
3-((3-Aminophenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminophenyl is a derivative of phenol and is an aromatic amine . It is one of the three monoamine derivatives of biphenyl and is a colorless solid . Cyclohexenone is a ketone derivative of cyclohexene and is used in various organic syntheses.
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions. For example, 3-Aminophenylboronic acid can undergo three-component condensation with 3,5-disubstituted salicylaldehyde derivatives and aliphatic alcohols to afford calix-shaped boron complexes .Molecular Structure Analysis
The molecular structure of similar compounds like 4-(3-aminophenyl)benzonitrile has been studied using Density Functional Theory . The complete assignments have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve Suzuki–Miyaura coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 3’-Aminoacetophenone have been studied. For example, its density is 1.1±0.1 g/cm3, boiling point is 290.3±13.0 °C at 760 mmHg, and it has an enthalpy of vaporization of 53.0±3.0 kJ/mol .科学的研究の応用
Antimicrobial Applications
Compounds similar to 3-((3-Aminophenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one have been synthesized and evaluated for their antimicrobial properties. These compounds, which include various substituted benzenesulfonamide and dimethylcyclohexylidene derivatives, have demonstrated significant antibacterial and antifungal activities. The antimicrobial activities were assessed against a variety of Gram-positive, Gram-negative bacteria, and fungi, revealing that some of these compounds exhibit higher potency compared to reference drugs (Ghorab, Soliman, Alsaid, & Askar, 2017).
Structural and Co-crystallization Studies
The compound has been involved in structural and co-crystallization studies. In one instance, a stoichiometric cocrystal was formed during a reaction involving 5,5-dimethylcyclohexane-1,3-dione and other reactants. This cocrystal consisted of the reaction product and one of its early precursors, highlighting the compound’s potential role in complex molecular structures (Cruz et al., 2006).
Anticonvulsant Activity and Toxicity Analysis
The compound’s derivatives have been examined for their anticonvulsant activities and toxicity. X-ray crystal structures were determined to correlate with their biological activity in mice and rats. The study provided insights into the anticonvulsant activity and potential toxicity of analogs, contributing valuable information for medicinal chemistry (Jackson et al., 2012).
Molecular Docking and Spectroscopic Analysis
An extensive study involving experimental and theoretical spectroscopies was conducted on a derivative of the compound. The research encompassed NMR, FT-Raman, FT-IR, and UV–Visible spectroscopies, along with Density Functional Theory (DFT) calculations. The study delved into the compound's electronic structure, charge distribution, and molecular interactions, contributing to the understanding of its physicochemical properties and potential pharmaceutical applications (Fatima et al., 2021).
作用機序
Target of Action
The primary target of 3-((3-Aminophenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one is Cereblon . Cereblon is a protein that plays a crucial role in the development of protein degrader building blocks .
Mode of Action
3-((3-Aminophenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one interacts with its target, Cereblon, by binding to it. This compound contains a terminal amine group, which allows for rapid conjugation of carboxyl-containing linkers . This interaction leads to changes in the protein structure and function.
Biochemical Pathways
The biochemical pathways affected by 3-((3-Aminophenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one are primarily related to protein degradation . The compound’s interaction with Cereblon can lead to the development of protein degrader building blocks , affecting the downstream effects of protein synthesis and degradation pathways.
Result of Action
The molecular and cellular effects of 3-((3-Aminophenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one’s action primarily involve changes in protein structure and function. By interacting with Cereblon, this compound can influence the development of protein degrader building blocks , potentially leading to changes in protein synthesis and degradation processes.
Safety and Hazards
The safety and hazards of similar compounds have been documented in their respective safety data sheets . For example, 2,2-Bis(3-amino-4-hydroxyphenyl) hexafluoropropane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may cause skin irritation, serious eye irritation, and respiratory irritation .
将来の方向性
特性
IUPAC Name |
3-(3-aminoanilino)-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-14(2)8-12(7-13(17)9-14)16-11-5-3-4-10(15)6-11/h3-7,16H,8-9,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHGVBLKVBWMMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC=CC(=C2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-Aminophenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-2-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B2575330.png)
![(E)-N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2575331.png)
![Methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate;hydrochloride](/img/structure/B2575332.png)


![N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]prop-2-enamide](/img/structure/B2575340.png)
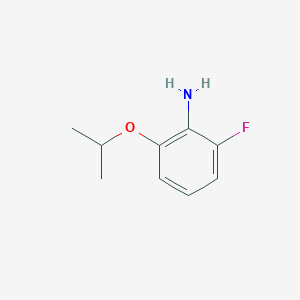
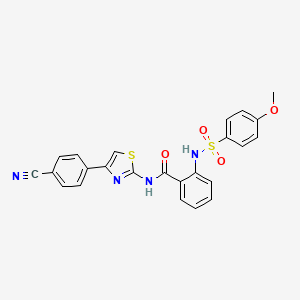
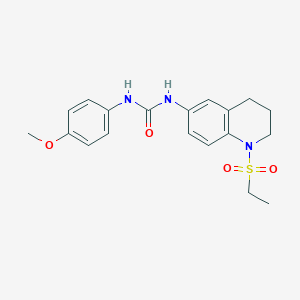
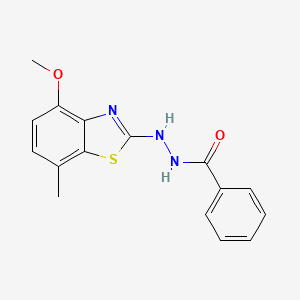
![ethyl 6-acetyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2575349.png)
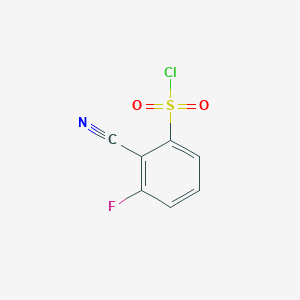
![N-([2,3'-bipyridin]-3-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2575351.png)
![N-(2-fluorophenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2575352.png)